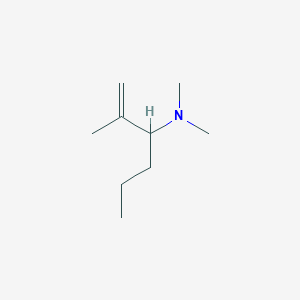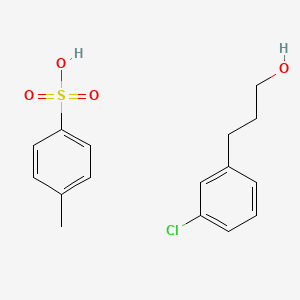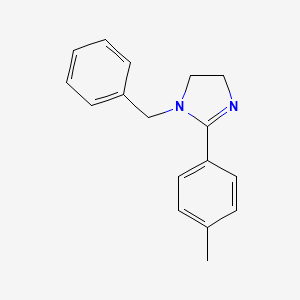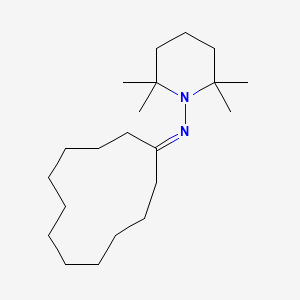
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is an organophosphorus compound with significant applications in various fields of chemistry. This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups, one oxo group, and one 2-chlorophenyl group. It is known for its reactivity and utility in synthetic chemistry, particularly in the formation of phosphorus-containing ligands and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of chlorodiphenylphosphine with 2-chlorophenyl magnesium bromide. This reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction proceeds as follows:
[ \text{Ph}_2\text{PCl} + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{this compound} + \text{MgClBr} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of flame retardants, plastic stabilizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodiphenylphosphine: Similar in structure but lacks the 2-chlorophenyl group.
Diphenylphosphine oxide: Contains an oxo group but lacks the 2-chlorophenyl group.
Triphenylphosphine: Contains three phenyl groups but lacks the oxo and 2-chlorophenyl groups.
Uniqueness
(2-Chlorophenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both an oxo group and a 2-chlorophenyl group, which confer distinct reactivity and properties. This combination of functional groups makes it particularly useful in applications requiring specific electronic and steric characteristics.
Propriétés
Numéro CAS |
61102-87-2 |
|---|---|
Formule moléculaire |
C18H14ClOP |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
1-chloro-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H14ClOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
VLFCZTSJSZIJIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)



![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)

![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)


